Barium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

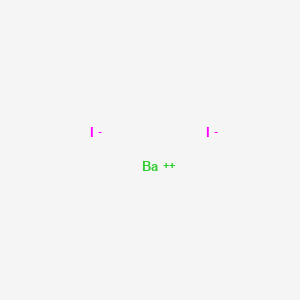

Barium iodide, also known as iodide of barium, is an inorganic compound composed of barium and iodine. It is typically found as a white crystalline solid and is soluble in water, forming a colorless solution. The chemical formula for baryta iodata is BaI₂, indicating that it contains one atom of barium and two atoms of iodine . Historically, it has been used in homeopathy for its effects on glandular swellings, especially of the tonsils and breasts, and in cases of stunted growth and scrofulous ophthalmia .

Méthodes De Préparation

Barium iodide is synthesized rather than obtained directly from a natural source. It is prepared through the reaction between barium carbonate (BaCO₃) and hydriodic acid (HI) or iodine (I₂) . The reaction conditions typically involve dissolving barium carbonate in hydriodic acid or reacting it with iodine to form this compound. This process results in the formation of a white crystalline solid that is soluble in water .

Analyse Des Réactions Chimiques

Barium iodide undergoes various chemical reactions, including:

Oxidation and Reduction: As an ionic compound, baryta iodata can participate in redox reactions where the barium ion (Ba²⁺) and iodide ion (I⁻) can be oxidized or reduced under specific conditions.

Substitution Reactions: this compound can undergo substitution reactions where the iodide ions can be replaced by other halide ions such as chloride or bromide.

Hydrolysis: In aqueous solutions, baryta iodata can hydrolyze to form barium hydroxide and hydroiodic acid.

Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Barium iodide has several scientific research applications, including:

Chemistry: It is used in various chemical reactions and processes due to its reactivity and solubility in water.

Mécanisme D'action

Barium iodide primarily acts on the lymphatic system, leading to increased leucocytosis. This means it stimulates the production of white blood cells, which play a crucial role in the body’s immune response. The compound is indicated for conditions characterized by indurated glands, especially the tonsils and breasts . The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but its effects on the lymphatic system are well-documented .

Comparaison Avec Des Composés Similaires

Barium iodide can be compared with other similar compounds, such as:

Baryta carbonica (barium carbonate): Used in homeopathy for similar conditions but has different chemical properties and preparation methods.

Baryta muriatica (barium chloride): Another barium compound used in various industrial applications.

Baryta sulphurica (barium sulfate): Commonly used in medical imaging as a contrast agent.

This compound is unique in its specific effects on the lymphatic system and its use in homeopathy for treating glandular swellings and related conditions .

Propriétés

Formule moléculaire |

BaI2 |

|---|---|

Poids moléculaire |

391.14 g/mol |

Nom IUPAC |

barium(2+);diiodide |

InChI |

InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 |

Clé InChI |

SGUXGJPBTNFBAD-UHFFFAOYSA-L |

SMILES |

[I-].[I-].[Ba+2] |

SMILES canonique |

[I-].[I-].[Ba+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Bromophenyl)-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B8812891.png)

![Tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8812913.png)

![Tris[2-phenylpyridinato-C2,N]iridium(III)](/img/structure/B8812923.png)

![2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B8812945.png)